(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Description

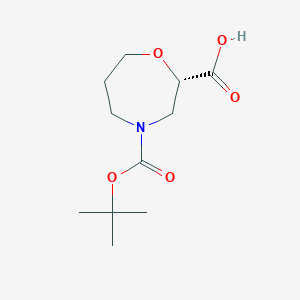

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4) is a chiral, Boc-protected amino acid derivative with a seven-membered oxazepane ring containing one oxygen and one nitrogen atom. Its molecular formula is C₁₁H₁₉NO₅, molecular weight 245.27 g/mol, and it is characterized by an (S)-configuration at the second carbon . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes such as peptide coupling. The compound is primarily utilized in research settings for drug discovery and organic synthesis, with purity exceeding 95% and recommended storage at -20°C to -80°C to prevent degradation .

Properties

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGITYLFOIAYYJU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273567-44-4 | |

| Record name | (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid. These types of compounds are typically used in peptide synthesis.

Mode of Action

The (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, as a tert-butyloxycarbonyl-protected amino acid, is used in the synthesis of dipeptides. The tert-butyloxycarbonyl group serves as a protecting group for the amino acid, preventing unwanted reactions during synthesis due to the amino acid’s multiple reactive groups.

Biochemical Pathways

It’s known that this compound is used in peptide synthesis, which is a crucial process in the production of proteins and other biological molecules.

Result of Action

The result of the action of this compound is the successful synthesis of dipeptides. The compound’s tert-butyloxycarbonyl group protects the amino acid during synthesis, allowing for the formation of dipeptides without unwanted side reactions.

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For instance, the compound is used in room-temperature ionic liquids during peptide synthesis. These ionic liquids are miscible in certain solvents and partially miscible in water, but immiscible in others. This suggests that the compound’s action, efficacy, and stability can be influenced by the solvent used and the temperature of the environment.

Biochemical Analysis

Biochemical Properties

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butoxycarbonyl group serves as a protective moiety, preventing unwanted reactions during synthesis. This compound is often used in the synthesis of dipeptides, where it interacts with coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation. The interactions between this compound and these biomolecules are crucial for the successful synthesis of complex peptides and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the tert-butoxycarbonyl group can protect amino acids during peptide synthesis, ensuring that the desired peptide sequence is obtained without interference from other cellular processes. This protection is essential for maintaining the integrity of the synthesized peptides and their subsequent biological activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The tert-butoxycarbonyl group is known to undergo deprotection under acidic conditions, leading to the formation of the free amino acid. This deprotection process is facilitated by the resonance stabilization of the carbonyl oxygen, which allows for the cleavage of the tert-butyl group. The resulting free amino acid can then participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, the tert-butoxycarbonyl group may undergo deprotection, leading to the formation of the free amino acid. Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in biochemical reactions.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

(a) Enantiomeric Pair: (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic Acid

The (R)-enantiomer (Ref: 10-F469365) shares identical molecular formula and functional groups but differs in stereochemistry at the second carbon. This enantiomeric distinction critically impacts biological activity, as chiral centers influence binding affinity to enzymes or receptors. For example, the (S)-form may exhibit preferential interactions in asymmetric catalysis or medicinal chemistry applications, while the (R)-form could display reduced efficacy or unintended side effects .

(b) Linear Amino Acid Derivatives: (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Hydrochloride

This compound lacks the oxazepane ring, instead featuring a linear backbone with a substituted phenyl group. However, the oxazepane ring in the target compound offers unique flexibility, which may improve pharmacokinetic properties like metabolic stability .

(c) Six-Membered Ring Analogues: Piperidine and Morpholine Derivatives

Piperidine (six-membered, one nitrogen) and morpholine (six-membered, one oxygen, one nitrogen) derivatives exhibit distinct ring-puckering dynamics compared to oxazepane. For instance, Boc-protected piperidine-2-carboxylic acid derivatives are less conformationally flexible, which may limit their utility in drug design .

Functional Group and Reactivity Comparisons

(a) Boc vs. Alternative Protecting Groups (Fmoc, Cbz)

- Boc Group : Removed under acidic conditions (e.g., trifluoroacetic acid), making it ideal for orthogonal protection strategies in solid-phase peptide synthesis.

- Fmoc Group : Cleaved via basic conditions (e.g., piperidine), offering compatibility with acid-sensitive substrates.

- Cbz Group: Requires hydrogenolysis, limiting its use in hydrogenation-sensitive contexts. The Boc group in the target compound provides stability in basic environments, distinguishing it from Fmoc-protected analogues .

Physicochemical Properties

Preparation Methods

Starting Material

- Methyl (2R)-glycidate : This chiral epoxide derivative serves as the starting point, providing the stereochemical foundation for the final product.

Key Step: Lipase-Catalyzed Regioselective Lactamization

- The amino diester intermediate undergoes a regioselective lactamization catalyzed by lipase enzymes.

- This enzymatic step converts the amino diester into a seven-membered lactam ring with high regioselectivity and stereochemical fidelity.

- The reaction is performed using SpinChem® rotating bed reactor technology, which facilitates enzyme recycling and simplifies work-up procedures.

- This biocatalytic approach offers advantages over conventional chemical lactamization by enhancing selectivity and operational sustainability.

N-Boc Protection

- Following lactam formation, the nitrogen atom of the lactam is protected using the tert-butoxycarbonyl (Boc) group.

- This step stabilizes the molecule for subsequent transformations and prevents undesired side reactions.

Chemoselective Borane Reduction

Hydrolysis to Final Acid

- The final step involves hydrolysis mediated by lithium bromide (LiBr) and triethylamine (Et3N) in wet acetonitrile.

- This step converts ester intermediates into the target carboxylic acid functionality, yielding (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.

- The hydrolysis conditions are optimized to maintain stereochemical integrity and maximize yield.

Summary of Synthetic Steps and Yields

| Step Number | Reaction Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Starting from methyl (2R)-glycidate | - | Chiral epoxide precursor |

| 2 | Amino diester formation | Amino group introduction | Intermediate amino diester |

| 3 | Lipase-catalyzed regioselective lactamization | Lipase enzyme, SpinChem rotating bed | Seven-membered lactam (regioselective) |

| 4 | N-Boc protection | Boc anhydride or equivalent | N-Boc protected lactam |

| 5 | Chemoselective borane reduction | Borane reagent | Reduced lactam intermediate |

| 6 | Hydrolysis | LiBr, Et3N, wet acetonitrile | Target carboxylic acid |

| Overall | Multi-step synthesis | Seven steps total | 39% overall yield |

Research Findings and Methodological Insights

- The enzymatic lactamization is the pivotal step, providing regioselectivity and stereoselectivity that are difficult to achieve with purely chemical methods.

- Using SpinChem rotating bed reactor technology enhances the sustainability of the process by enabling enzyme reuse and simplifying purification.

- Protective group strategies such as Boc protection are critical for controlling reactivity during multi-step synthesis.

- The chemoselective borane reduction allows selective functional group modification without compromising other sensitive groups.

- Hydrolysis conditions are finely tuned to preserve stereochemistry and maximize final yield.

- The overall synthetic route balances complexity and efficiency, making it suitable for preparative-scale synthesis in research and industrial settings.

Q & A

Basic Research Question

- NMR Spectroscopy : 1H NMR (δ 1.4 ppm for Boc tert-butyl group) and 13C NMR (δ 80 ppm for Boc carbonyl) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C11H19NO5: 245.27 g/mol) .

- Infrared Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (Boc C-O) .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question

Discrepancies in bioactivity often arise from:

- Purity Variability : Ensure ≥98% purity via HPLC (UV detection at 210–254 nm) and quantify impurities (e.g., de-Boc byproducts) .

- Assay Conditions : Standardize cell-based assays for pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize false positives .

- Stereochemical Integrity : Verify enantiomeric excess (ee) using chiral methods, as racemization under acidic/basic conditions may alter activity .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Advanced Research Question

Crystallization hurdles include low melting points and hygroscopicity. Solutions:

- Solvent Screening : Use mixed solvents (e.g., DCM/pentane) for slow vapor diffusion.

- Cryoprotection : Flash-cool crystals in liquid nitrogen with 20% glycerol to prevent ice formation.

- Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) and SHELXE for experimental phasing .

How does the Boc group influence reactivity in downstream derivatization?

Advanced Research Question

The Boc group:

- Stability : Resists basic and nucleophilic conditions but cleaves under acidic media (e.g., TFA/DCM) to regenerate the amine .

- Steric Effects : Hinders nucleophilic attack at the oxazepane nitrogen, directing reactivity to the carboxylic acid moiety for amide coupling (e.g., EDC/HOBt) .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite with target receptors (e.g., GPCRs or enzymes) to model binding poses.

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .

- QM/MM : Hybrid quantum mechanics/molecular mechanics refine electronic interactions at active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.